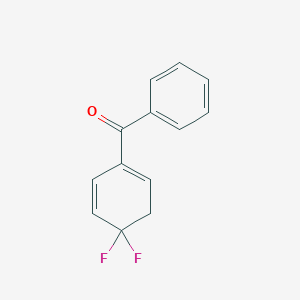

4,4-Difluorobenzophenone

Description

Chemical Significance of 4,4'-Difluorobenzophenone (B49673) in Fluorinated Organic Synthesis

The presence of two fluorine atoms on the benzophenone (B1666685) structure imparts distinct reactivity to 4,4'-Difluorobenzophenone, making it a valuable reagent in fluorinated organic synthesis. The fluorine atoms are highly electronegative, which enhances the electrophilicity of the carbonyl carbon and activates the aromatic rings towards nucleophilic substitution reactions. This heightened reactivity is a cornerstone of its utility.

One of the most prominent applications of 4,4'-Difluorobenzophenone is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as excellent leaving groups, facilitating the formation of new chemical bonds. google.com This characteristic is exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.com For instance, it is a key intermediate in the production of cerebral vasodilators. guidechem.com

Furthermore, 4,4'-Difluorobenzophenone can undergo reduction reactions to convert the ketone group into an alcohol, and oxidation reactions to form corresponding carboxylic acids. Its versatility is also demonstrated by its use as a photoinitiator in UV-curable coatings and adhesives, where it enhances the curing process and durability of the final products. chemimpex.com

Strategic Position as a Monomeric Building Block in High-Performance Polymer Science

4,4'-Difluorobenzophenone holds a strategic and indispensable position as a monomeric building block in the synthesis of high-performance polymers, most notably the poly(aryl ether ketone) (PAEK) family. google.com Among these, polyetheretherketone (PEEK) is the most widely recognized and commercially significant. wikipedia.orgguidechem.com PEEK is a semi-crystalline thermoplastic known for its exceptional thermal stability, chemical resistance, and robust mechanical properties. wikipedia.orgresearchgate.net

The synthesis of PEEK is typically achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution reaction. wikipedia.org In this process, 4,4'-Difluorobenzophenone reacts with a bisphenolate salt, such as the disodium (B8443419) salt of hydroquinone (B1673460), at high temperatures in a polar aprotic solvent like diphenyl sulfone. wikipedia.orgspecialchem.com The fluorine atoms on the benzophenone monomer are displaced by the phenoxide nucleophile, forming the characteristic ether linkages of the PEEK backbone. specialchem.com

The purity of the 4,4'-Difluorobenzophenone monomer is critical for achieving high molecular weight PEEK with consistent properties. google.comgoogle.com Impurities, such as positional isomers like 2,4'-Difluorobenzophenone, can negatively affect the polymer's crystallinity and melt stability. google.com The unique fluorinated structure of the monomer contributes significantly to the enhanced thermal stability and performance characteristics of the resulting polymers. chemimpex.com

Evolution of Research Interest and Foundational Discoveries Pertaining to 4,4'-Difluorobenzophenone

Initial research into fluorinated benzophenone derivatives was driven by the need for advanced materials with enhanced properties. The first preparation of 4,4'-Difluorobenzophenone was reported in 1933. acs.org However, significant interest in the compound surged with the development of high-performance polymers in the mid-20th century.

A pivotal moment in the history of 4,4'-Difluorobenzophenone was its identification as a key monomer for the synthesis of PEEK by Imperial Chemical Industries (ICI) in the late 1970s. wikipedia.org This discovery, leading to the commercialization of PEEK in the early 1980s, marked a significant milestone and solidified the compound's importance in materials science. wikipedia.org

Early synthetic routes to 4,4'-Difluorobenzophenone included the Friedel-Crafts acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, catalyzed by aluminum chloride. wikipedia.orggoogle.com Over the decades, various other synthetic methods have been explored to improve yield, purity, and cost-effectiveness, including processes starting from p-fluorotoluene. google.comgoogle.compatsnap.com

Contemporary research continues to explore new applications and refine the synthesis of both 4,4'-Difluorobenzophenone and the polymers derived from it. Studies have investigated the use of co-monomers to create modified PAEKs with tailored properties and have explored more environmentally friendly synthesis conditions. sysrevpharm.orgresearchgate.netscispace.com The compound's utility has also expanded into other areas, such as a certified reference material for quantitative NMR and as a photoinitiator. kangmei.comsigmaaldrich.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of 4,4'-Difluorobenzophenone

| Property | Value |

| CAS Number | 345-92-6 |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.20 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 106-109 °C |

| Boiling Point | 170-172 °C at 10 mmHg |

| Density | 1.34 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. guidechem.com |

Table 2: Key Polymerization Reaction for PEEK Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product |

| 4,4'-Difluorobenzophenone, Disodium salt of hydroquinone | Diphenyl sulfone (solvent), Sodium carbonate (for in-situ salt formation) | ~300 °C | Polyetheretherketone (PEEK) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887267-52-9 |

|---|---|

Molecular Formula |

C13H10F2O |

Molecular Weight |

220.21 g/mol |

IUPAC Name |

(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenylmethanone |

InChI |

InChI=1S/C13H10F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

HKCNCNXZAZPKDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(F)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4,4 Difluorobenzophenone

Classic Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation is a cornerstone of 4,4'-difluorobenzophenone (B49673) synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. googleapis.com

Utilization of Fluorobenzene (B45895) Derivatives with Carbonyl Sources under Lewis Acid Catalysis

One of the most established methods involves the acylation of fluorobenzene. wikipedia.org Various carbonyl sources can be employed for this purpose. For instance, the reaction of fluorobenzene with phosgene (B1210022) in hydrofluoric acid, using boron trifluoride as a catalyst, is a known route. google.com Another approach utilizes thiophosgene (B130339) in the presence of a Friedel-Crafts catalyst, which reportedly yields a higher proportion of the desired 4,4'-isomer.

A two-step industrial method involves the reaction of fluorobenzene with fluorine benzotrichloride (B165768), catalyzed by aluminum trichloride (B1173362) (AlCl₃). google.com This is followed by hydrolysis of the resulting 4,4'-difluorophenyl dichloromethane (B109758) intermediate to yield 4,4'-difluorobenzophenone. google.com The reaction is typically cooled to between 0-25°C, and the acylation step is rapid, taking 10-30 minutes. google.com The subsequent hydrolysis is carried out by heating with water at azeotropic temperatures (100–120°C) for 4–6 hours.

| Catalyst | Carbonyl Source | Key Intermediates | Temperature Range (°C) |

| Aluminum trichloride | Fluorine benzotrichloride | 4,4'-difluorophenyl dichloromethane | 0–25 (Acylation), 100–120 (Hydrolysis) |

| Boron trifluoride | Phosgene | Not specified | Not specified |

Investigation of Catalytic Carbonylation for Selective Formation

Catalytic carbonylation presents an alternative pathway for the synthesis of 4,4'-difluorobenzophenone. This method involves the reaction of fluorobenzene with carbon monoxide (CO) and oxygen under high pressure, mediated by a palladium catalyst. Another variation involves the carbonylation of 4-fluorobromobenzene with CO at temperatures between 100–150°C, which can yield the final product with over 90% purity. While offering a novel route, challenges such as the cost of palladium catalysts and the potential for isomer formation, like 2,4'-difluorobenzophenone, need to be addressed.

Reaction of Fluorobenzene with p-Fluorobenzoyl Chloride

A widely used and well-documented method is the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride. wikipedia.orggoogleapis.comacs.org This reaction is typically catalyzed by anhydrous aluminum chloride in a solvent such as petroleum ether. wikipedia.orgacs.org The reaction yields 4,4'-difluorobenzophenone, with studies showing high selectivity for the para-substituted product. acs.org For instance, a procedure using p-fluorobenzoyl chloride, fluorobenzene, and anhydrous aluminum chloride resulted in a 52% yield of crystalline 4,4'-difluorobenzophenone. acs.org Another documented synthesis in orthodichlorobenzene at -14°C, followed by warming to room temperature, yielded the crude product with a 64% yield and 90% purity. prepchem.com Optimization of this process for industrial applications often includes the use of co-catalysts like lithium chloride alongside aluminum chloride. google.com

| Reactants | Catalyst | Solvent | Yield | Purity |

| p-Fluorobenzoyl chloride, Fluorobenzene | Anhydrous aluminum chloride | Petroleum ether | 52% | Crystalline |

| p-Fluorobenzoyl chloride, Fluorobenzene | Anhydrous aluminum chloride | Orthodichlorobenzene | 64% | 90% (crude) |

| p-Fluorobenzoyl chloride, Fluorobenzene | Aluminum chloride, Lithium chloride | Not specified | Not specified | Not specified |

Modern and Alternative Synthesis Pathways

To overcome some of the limitations of classic Friedel-Crafts reactions, such as the use of stoichiometric amounts of Lewis acids and the generation of significant waste, alternative synthetic routes have been explored. google.com

Sulfonic Acid-Catalyzed Alkylation Followed by Controlled Oxidation

An alternative to the traditional Friedel-Crafts acylation involves a two-step process initiated by sulfonic acid-catalyzed alkylation. google.comwipo.int In the first step, fluorobenzene reacts with formaldehyde (B43269), catalyzed by an organic sulfonic acid such as methanesulfonic acid or fluorobenzenesulfonic acid, to produce difluorodiphenylmethane (B1598357) (DFDPM). google.comwipo.int This step is typically carried out at temperatures ranging from -15°C to 70°C. google.com The resulting DFDPM isomer mixture is then oxidized in a second step using nitric acid or molecular oxygen to yield 4,4'-difluorobenzophenone. google.comwipo.intgoogle.com This method avoids the use of aluminum chloride, thereby reducing metal waste. However, the reported yields are in the range of 70–75%, which may be lower than some AlCl₃-based methods.

| Catalyst | Reactants | Intermediate | Oxidizing Agent | Temperature Range (°C) |

| Organic sulfonic acids | Fluorobenzene, Formaldehyde | Difluorodiphenylmethane | Nitric acid or Oxygen | -15 to 70 (Alkylation), 50 to 130 (Oxidation) |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides a distinct approach to synthesizing 4,4'-difluorobenzophenone. google.com This strategy involves the displacement of a leaving group, such as a nitro group or a halogen, from a benzophenone (B1666685) precursor with a fluoride (B91410) ion. google.comgoogle.com For example, 4,4'-dinitrobenzophenone can be reacted with potassium fluoride under phase-transfer catalysis. Similarly, a halide can be exchanged for a fluorine atom using potassium fluoride at elevated temperatures of 150–200°C. google.comgoogle.com Another variation employs tetramethylammonium (B1211777) fluoride as a phase-transfer catalyst for the substitution of a nitro group. google.comgoogle.com While these methods offer an alternative to Friedel-Crafts chemistry, they can be energy-intensive and may result in lower yields, around 60-70%.

| Precursor | Fluorinating Agent | Catalyst | Temperature Range (°C) |

| 4,4'-Dinitrobenzophenone | Potassium fluoride | Phase-transfer catalyst | Not specified |

| 4,4'-Dihalobenzophenone | Potassium fluoride | Not specified | 150–200 |

| 4,4'-Dinitrobenzophenone | Tetramethylammonium fluoride | Phase-transfer catalyst | Not specified |

Multi-Step Synthesis from p-Fluorotoluene: Oxidation, Acyl Chlorination, and Subsequent Condensation

A prominent synthetic route to high-purity 4,4'-difluorobenzophenone commences with p-fluorotoluene. patsnap.comgoogle.com This multi-step process involves an initial oxidation reaction, followed by acyl chlorination, and finally a condensation reaction. google.com

The first step is the photocatalytic oxidation of p-fluorotoluene to p-fluorobenzoic acid. google.com This reaction is often catalyzed by hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. patsnap.comgoogle.com The use of a light source, such as an incandescent or ultraviolet lamp, is crucial for initiating the reaction. patsnap.com Following the oxidation, the resulting p-fluorobenzoic acid is converted to p-fluorobenzoyl chloride. This is typically achieved through an acyl chlorination reaction using a reagent like solid triphosgene (B27547) in a solvent such as 1,2-dichloroethane, with a catalyst like imidazole. google.com

The final step is a Friedel-Crafts condensation reaction where the synthesized p-fluorobenzoyl chloride is reacted with fluorobenzene, using aluminum trichloride as a catalyst, to yield the crude 4,4'-difluorobenzophenone. google.com This method is noted for its use of readily available and inexpensive raw materials, and the synthesis conditions are considered relatively mild and environmentally friendly. google.com One of the significant advantages of this route is the potential to produce a final product with a purity of ≥99.9% and a melting point of 107-109°C, which meets the stringent requirements for PEEK synthesis. patsnap.comgoogle.com

Acylation of Fluorine Benzotrichloride with Fluorobenzene and Post-Hydrolysis

Another widely employed industrial method for synthesizing 4,4'-difluorobenzophenone involves the acylation of fluorine benzotrichloride with fluorobenzene, followed by a hydrolysis step. google.com This process is valued for its simplicity, high yield, good selectivity, and low cost. google.compatsnap.com

The synthesis begins with the acylation of fluorine benzotrichloride and fluorobenzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum trichloride. google.compatsnap.com The reaction is typically cooled to between 0-25°C before the addition of the catalyst. google.com This initial reaction forms a 4,4'-difluorophenyl dichloromethane intermediate. google.com

Following the acylation, the intermediate is subjected to hydrolysis. This is achieved by heating the 4,4'-difluorophenyl dichloromethane with water to azeotropic temperatures. google.com After reacting for several hours, the mixture is cooled, filtered, and dried to yield the crude product. google.com This crude solid can then be further purified, often by recrystallization from a solvent like methanol (B129727), to obtain high-purity white crystals of 4,4'-difluorobenzophenone with a melting point of 107-108°C and a purity of 99.9%. patsnap.com Reported yields for this process are high, often in the range of 90-91%. patsnap.com

Diazotization of Diamino-Diphenylmethane and Thermal Decomposition Pathways

A distinct synthetic pathway to 4,4'-difluorobenzophenone utilizes 4,4'-diamino-diphenylmethane as the starting material. google.com This method involves diazotization followed by thermal decomposition. google.com The process is considered a cheaper and more easily operable alternative that avoids the production of unwanted isomers. google.com

The synthesis begins with the diazotization of 4,4'-diamino-diphenylmethane in anhydrous or concentrated aqueous hydrogen fluoride to produce a diazonium fluoride solution. google.com From this intermediate, there are two primary thermal decomposition pathways to the final product.

In the first pathway, the diazonium fluoride is thermally decomposed to yield 4,4'-difluoro-diphenylmethane. google.com This intermediate is then subsequently oxidized to produce 4,4'-difluorobenzophenone. google.com

Alternatively, the thermal decomposition of the diazonium fluoride can be carried out in the presence of an oxidizing agent, such as nitrous acid or nitrite (B80452) ions. google.com This modification allows for a more direct conversion to 4,4'-difluorobenzophenone. google.com While this route has been industrialized, it is not without its limitations, including long reaction times and potential safety hazards. patsnap.com

Advanced Purification and Isolation Techniques for Research Applications

The synthesis of 4,4'-difluorobenzophenone often results in a mixture of isomers and other impurities that can be detrimental to its end-use applications, particularly in the production of high-performance polymers. google.com Therefore, advanced purification and isolation techniques are crucial for obtaining high-purity material.

Methodologies for Minimizing Isomer Formation and Enhancing Product Selectivity

A key challenge in the synthesis of 4,4'-difluorobenzophenone is the formation of isomers, such as 2,4'-difluorobenzophenone. The presence of these isomers can be attributed to the nature of the synthetic route employed. For instance, Friedel-Crafts acylation reactions can lead to the formation of such by-products.

Several strategies can be employed to minimize isomer formation and enhance product selectivity. The choice of catalyst is critical; for example, using a catalytic system like Pd/C for carbonylation can help minimize the formation of isomers. Temperature control is another vital parameter, as lower temperatures during Friedel-Crafts reactions tend to reduce side reactions and improve selectivity. googleapis.com The selection of an appropriate solvent, such as dichloromethane, can also contribute to improved selectivity.

Chromatographic and Recrystallization Protocols for High-Purity Material

To achieve the high purity required for many applications, crude 4,4'-difluorobenzophenone must undergo rigorous purification. The most common and effective methods are column chromatography and recrystallization.

Recrystallization is a widely used technique for purifying the crude product. google.com Solvents such as methanol, ethanol (B145695), and cyclohexane (B81311) are effective for this purpose. google.comiucr.orgrsc.org For example, recrystallization from methanol can yield white crystalline 4,4'-difluorobenzophenone with a purity of 99.9%. patsnap.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also employed for both analysis and purification. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can effectively separate 4,4'-difluorobenzophenone from its impurities. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Parametric Studies on Reaction Conditions Impacting Purity and Yield

The purity and yield of 4,4'-difluorobenzophenone are highly dependent on various reaction parameters. Conducting parametric studies is essential for optimizing the synthesis process.

Key parameters that influence the outcome of the synthesis include:

Temperature: As mentioned, lower temperatures in Friedel-Crafts reactions generally favor the formation of the desired 4,4'-isomer and minimize side reactions. googleapis.com

Catalyst: The choice and amount of catalyst, such as aluminum trichloride, are crucial. google.com The catalyst concentration can affect both the reaction rate and the selectivity.

Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics and product distribution.

Reaction Time: Optimizing the reaction time is necessary to ensure complete conversion of the starting materials while minimizing the formation of degradation products. google.com

A study on the synthesis via acylation of fluorine benzotrichloride with fluorobenzene demonstrated that a reaction time of 20 minutes for the acylation step, followed by a 5-hour hydrolysis, resulted in a high yield of 90-91% and a purity of 99.9% after recrystallization. patsnap.com

Considerations for Scalable Synthesis in Research and Development

The transition of 4,4'-Difluorobenzophenone synthesis from a laboratory setting to industrial-scale production necessitates careful consideration of several critical factors. Research and development efforts are focused on optimizing synthetic methodologies to ensure cost-effectiveness, high yield and purity, process safety, and environmental sustainability. Key considerations in the scalable synthesis of this important polymer precursor include the choice of synthetic route, reaction conditions, and purification methods.

Dominant Synthetic Methodologies

The primary route for the industrial production of 4,4'-Difluorobenzophenone is the Friedel-Crafts acylation . This classic organic reaction involves the acylation of an aromatic ring and has been adapted in several ways for this specific compound.

One common approach is the acylation of fluorobenzene with p-fluorobenzoyl chloride. wikipedia.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com While effective, a major drawback of using stoichiometric amounts of AlCl₃ is the generation of significant aluminum-containing waste, which presents disposal challenges. google.com

An alternative Friedel-Crafts based method involves the reaction of fluorobenzene with p-fluorobenzotrichloride, followed by hydrolysis. google.compatsnap.com This method is reported to have a simple process, high yield, and good selectivity. google.compatsnap.com

To circumvent the issues associated with traditional Lewis acid catalysts, greener alternatives have been explored. One such method uses organic sulfonic acids, like methanesulfonic acid, to catalyze the reaction between fluorobenzene and formaldehyde to produce 4,4'-difluorodiphenylmethane. google.com This intermediate is then oxidized, often with nitric acid, to yield 4,4'-Difluorobenzophenone. google.com This process offers the advantage of catalyst regeneration and avoids the formation of large quantities of inorganic salt by-products. google.com

The following table summarizes key aspects of different Friedel-Crafts methodologies for 4,4'-Difluorobenzophenone synthesis:

Table 1: Comparison of Friedel-Crafts Synthetic Routes for 4,4'-Difluorobenzophenone| Feature | Acylation with p-fluorobenzoyl chloride | Acylation with p-fluorobenzotrichloride | Sulfonic Acid-Catalyzed Alkylation/Oxidation |

|---|---|---|---|

| Starting Materials | Fluorobenzene, p-fluorobenzoyl chloride | Fluorobenzene, p-fluorobenzotrichloride | Fluorobenzene, Formaldehyde |

| Catalyst | Aluminum chloride (AlCl₃) wikipedia.org | Aluminum chloride (AlCl₃) google.com | Organic sulfonic acids (e.g., methanesulfonic acid) google.com |

| Key Steps | Acylation wikipedia.org | Acylation followed by hydrolysis google.compatsnap.com | Alkylation followed by oxidation google.com |

| Advantages | High yield and purity reported patsnap.com | Simple process, high yield, good selectivity google.compatsnap.com | Greener profile, catalyst can be regenerated google.com |

| Scalability Challenges | AlCl₃ waste generation and disposal google.com | Isomer formation requiring purification | Two-step process, handling of nitric acid google.com |

Research Findings and Process Optimization

Detailed research has been conducted to optimize the reaction conditions for the scalable synthesis of 4,4'-Difluorobenzophenone to maximize yield and purity. For instance, in the acylation of fluorobenzene with p-fluorobenzotrichloride catalyzed by AlCl₃, a yield of up to 91% with a purity of 99.9% has been reported after recrystallization from methanol. google.com The reaction is typically initiated at low temperatures (0-5°C) before proceeding for several hours. patsnap.com

A significant challenge in the scale-up of Friedel-Crafts reactions is the formation of isomers, such as 2,4'-difluorobenzophenone. The presence of these isomers necessitates robust purification methods like fractional crystallization or column chromatography to achieve the high purity required for polymerization applications.

The two-step process involving the oxidation of 4,4'-difluorodiphenylmethane (DFDPM) has also been a subject of optimization. The initial reaction of fluorobenzene with formaldehyde yields a mixture of DFDPM isomers. google.com The subsequent oxidation with nitric acid at elevated temperatures (65°C to 100°C) followed by recrystallization allows for the isolation of isomerically pure 4,4'-Difluorobenzophenone. google.com

The table below presents exemplary data from research findings on the synthesis of 4,4'-Difluorobenzophenone.

Table 2: Exemplary Research Data on 4,4'-Difluorobenzophenone Synthesis

| Method | Key Reactants | Catalyst/Reagents | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation & Hydrolysis | p-fluorobenzotrichloride, Fluorobenzene | Anhydrous AlCl₃, Water | 0-5°C (acylation), Azeotropic temp. (hydrolysis) | 91% | 99.9% | google.com |

| Friedel-Crafts Alkylation & Oxidation | Fluorobenzene, Formaldehyde | Organic sulfonic acid, Nitric acid | 0-25°C (alkylation), 65-100°C (oxidation) | Not explicitly stated | Isomerically pure after recrystallization | google.com |

Alternative Synthetic Approaches

While Friedel-Crafts reactions are prevalent, other synthetic strategies are also considered in research and development, though they may not be as common for large-scale production. These include:

Grignard Reactions: This method can be used to synthesize benzhydrol derivatives, which can then be oxidized to benzophenones. For example, phenylmagnesium bromide can react with 4,4′-difluorobenzophenone to yield bis(4-fluorophenyl)methanol. While this demonstrates the reactivity of the ketone, the reverse process, starting from a Grignard reagent and a suitable electrophile to form the ketone, is a fundamental synthetic route.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com It could theoretically be employed to synthesize 4,4'-Difluorobenzophenone, for example, by coupling a 4-fluorophenylboronic acid derivative with a 4-fluorobenzoyl derivative. google.comgoogleapis.com However, the cost and sensitivity of palladium catalysts can be a consideration for large-scale industrial processes. researchgate.net

The selection of a synthetic route for industrial-scale production of 4,4'-Difluorobenzophenone ultimately involves a trade-off between raw material cost, process efficiency, capital expenditure for equipment, and environmental impact. google.comiris-biotech.de Continuous and batch reactor systems are both employed to ensure consistent product quality and yield.

Reaction Mechanisms and Detailed Mechanistic Studies of 4,4 Difluorobenzophenone

Comprehensive Analysis of Carbonyl Group Transformations

While the SNAr reactivity of the fluoro-aromatic rings is its most exploited feature, the central carbonyl group can also undergo a range of chemical transformations, including oxidation and reduction.

The carbonyl group of 4,4'-Difluorobenzophenone (B49673) is relatively stable to oxidation. However, under specific conditions, it can be derivatized. While direct oxidation to carboxylic acid analogs by cleaving the adjacent carbon-carbon bond is a challenging transformation requiring harsh conditions, related oxidative processes are found in its synthesis. For instance, a common synthetic route to 4,4'-Difluorobenzophenone involves the oxidation of a 4,4'-difluorodiphenylmethane intermediate, where a methylene (B1212753) bridge is converted to the target carbonyl group using oxidants like nitric acid or air. google.comgoogle.comgoogle.com

Transformations of the ketone itself, such as a Baeyer-Villiger oxidation, would convert the ketone into an ester, representing a form of oxidative derivatization. However, the most commonly cited oxidative reactions in the literature relate to the synthesis of the compound rather than its subsequent transformation. smolecule.com

The carbonyl group of 4,4'-Difluorobenzophenone is readily reduced to a secondary alcohol, forming Bis(4-fluorophenyl)methanol (also known as 4,4'-difluorobenzhydrol). This transformation can be achieved using common reducing agents.

A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) at ambient temperature. The reaction is typically worked up by acidification. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation methods, including transfer hydrogenation using ruthenium complexes in the presence of a hydrogen donor like 2-propanol, are also effective and can be highly efficient. nih.govacs.org For example, a ruthenium complex was shown to react with 4,4'-difluorobenzophenone to afford the corresponding alkoxide, which upon protonation yields the alcohol derivative in high yield. nih.gov

| Reagent(s) | Solvent | Temperature | Product | Yield | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol | Ambient | Bis(4-fluorophenyl)methanol | 91% | |

| Lithium Isobutoxide / Dimethylamine | Dimethylamine | 60°C (reflux) | Bis(4-fluorophenyl)methanol | 89% | echemi.com |

| Ruthenium Catalyst / NaOiPr | 2-Propanol/C₆D₆ | 25°C | [Ru(OCH(4-C₆H₄F)₂)(CNN)(dppb)] | 90% | nih.gov |

Catalytic Hydrosilylation of the Ketone Moiety and Associated Mechanisms

The catalytic hydrosilylation of the ketone group in 4,4'-difluorobenzophenone is a significant transformation, converting the carbonyl into a silyl (B83357) ether, which can then be hydrolyzed to the corresponding secondary alcohol. This reaction is often facilitated by transition metal catalysts, with iron-based systems being a notable area of research due to iron's abundance and low toxicity. researchgate.netresearchgate.net

One studied mechanism involves an iron(0) pincer complex, which acts as a precatalyst. rsc.org The catalytic cycle is initiated by the oxidative addition of a hydrosilane to the iron(0) center, forming an iron(II) catalyst. rsc.org A key finding in this system is that the hydrosilylation does not occur directly at the metal center. Instead, the silyl ligand attached to the iron(II) atom functions as a Lewis acid, activating the carbonyl group of the 4,4'-difluorobenzophenone. This peripheral mechanism involves the transfer of a hydride from a second silane (B1218182) molecule to the activated carbonyl, with the entire process occurring on the periphery of the transition metal complex. rsc.org

The efficiency and selectivity of the hydrosilylation can be influenced by the nature of the catalyst and the silane used. For instance, cobalt complexes with PNP-type pincer ligands have also been shown to effectively catalyze the hydrosilylation of a variety of ketones, including those with electron-withdrawing substituents like 4,4'-difluorobenzophenone. researchgate.net Furthermore, the reaction rate of the hydrosilylation of 4,4'-difluorobenzophenone has been shown to be reversibly modulated by employing a redox-active N-heterocyclic carbene (NHC) architecture in the catalyst system. researchgate.netomicsdi.org

Recent research has also explored the use of silica-immobilized cyclic carbonates as organocatalysts for hydrosilylation. nii.ac.jp In this system, it is proposed that the carbonate and surface silanols work in concert to activate the silane and the ketone, respectively, facilitating an efficient hydride transfer. nii.ac.jp

Table 1: Catalyst Systems in the Hydrosilylation of 4,4'-Difluorobenzophenone

| Catalyst Type | Proposed Mechanism | Key Features |

| Iron(0) Pincer Complex | Peripheral mechanism involving Lewis acid activation by the silyl ligand. rsc.org | The iron complex acts as a precatalyst, converting to an active iron(II) species. rsc.org |

| Cobalt PNP Pincer Complex | Direct involvement of the metal center in the catalytic cycle. researchgate.net | Effective for a broad range of ketones, including those with electron-withdrawing groups. researchgate.net |

| Redox-Active NHC Complex | Reversible modulation of the reaction rate through redox switching. researchgate.netomicsdi.org | Allows for in-situ control of the catalytic activity. researchgate.net |

| Silica-Immobilized Cyclic Carbonate | Concerted activation by the carbonate (of the silane) and surface silanols (of the ketone). nii.ac.jp | A heterogeneous organocatalyst system. nii.ac.jp |

Other Significant Chemical Transformations and Derivatizations

The fluorine atoms on the aromatic rings of 4,4'-difluorobenzophenone are activated towards nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This reactivity is a cornerstone of its use as a monomer in the synthesis of high-performance polymers like poly(aryl ether ketone) (PAEK). The electron-withdrawing effect of the ketone group enhances the electrophilicity of the carbon atoms attached to the fluorine atoms, making them susceptible to attack by nucleophiles.

A common and synthetically important reaction is the displacement of the fluoride (B91410) ions by phenoxides. For example, in the synthesis of PEEK, 4,4'-difluorobenzophenone is reacted with the bisphenolate of hydroquinone (B1673460). The SNAr reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of the fluoride ion to restore aromaticity. This process is typically carried out at elevated temperatures in a high-boiling aprotic polar solvent.

The fluorine atoms can also be substituted by other nucleophiles. For instance, C-N bond formation can be achieved through SNAr reactions with nitrogen-containing nucleophiles. metu.edu.tr The use of a highly ionic cesium salt in an aprotic solvent has been shown to favor N-substitution with high chemical yields. metu.edu.tr

N-Arylation Reactions with Nitrogen-Containing Heterocycles

The electron-withdrawing nature of the fluorine atoms and the carbonyl group in 4,4'-difluorobenzophenone makes its aryl rings susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited in catalyst-free N-arylation reactions with nitrogen-containing heterocycles, such as indole (B1671886). rsc.org In these reactions, one of the fluorine atoms on the benzophenone (B1666685) structure is displaced by the nitrogen atom of the heterocycle.

The mechanism involves the formation of a negatively charged indole nucleophile, typically generated by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rsc.org This nucleophile then attacks one of the carbon atoms bearing a fluorine atom on the 4,4'-difluorobenzophenone molecule. This process is a classic nucleophilic aromatic substitution. rsc.org

Detailed studies have optimized the conditions for this reaction, investigating the effects of solvent, base, and temperature. High temperatures are generally required to achieve significant yields. rsc.org Solvents like N-Methyl-2-pyrrolidone (NMP) have proven to be highly effective. rsc.org The choice of base is also critical, with potassium carbonate and cesium carbonate showing the most effectiveness in forming the indole nucleophile. rsc.org

The following table summarizes the results from a screening of reaction conditions for the N-arylation of indole with 4,4'-difluorobenzophenone. rsc.org

Table 1: Screening of Reaction Conditions for N-Arylation of Indole with 4,4'-Difluorobenzophenone

| Entry | Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | NMP | 100 | K₂CO₃ | <5 |

| 2 | NMP | 120 | K₂CO₃ | <8 |

| 3 | NMP | 140 | K₂CO₃ | 55 |

| 4 | NMP | 160 | K₂CO₃ | 91 |

| 5 | DMF | 160 | K₂CO₃ | 85 |

| 6 | DMAc | 160 | K₂CO₃ | 88 |

| 7 | Sulfolane | 160 | K₂CO₃ | 82 |

| 8 | NMP | 160 | Cs₂CO₃ | 92 |

| 9 | NMP | 160 | Na₂CO₃ | 75 |

Data sourced from RSC Advances. rsc.org

Reductive Coupling Pathways to Tetraaryl Olefins

A novel strategy for the reductive coupling of diaryl ketones, including 4,4'-difluorobenzophenone, to form tetra-substituted olefins has been developed, presenting an alternative to the classic McMurry reaction. rsc.org This pathway proceeds via a [2+2] cycloaddition of an intermediary phosphaalkene. rsc.orgresearchgate.net

The mechanism is initiated by converting the ketone to a P-TMS-phosphaalkene using a reagent like lithium bis(trimethylsilyl)phosphide (LiP(TMS)₂). rsc.org This intermediate then undergoes a head-to-head [2+2] cycloaddition dimerization to form a 1,2-diphosphetane. researchgate.net The final step involves the removal of the P-trimethylsilyl groups, which causes the 1,2-diphosphetane ring to collapse, releasing the tetraaryl-substituted alkene. researchgate.net This method is notable for its mild reaction conditions and tolerance for functional groups that are incompatible with the radical-based McMurry coupling. rsc.org

The reaction progress can be monitored using ³¹P and ¹⁹F NMR spectroscopy. For the reaction of 4,4'-difluorobenzophenone, the consumption of the lithium phosphide (B1233454) starting material and the appearance of new signals corresponding to the phosphaalkene and its dimer can be tracked. rsc.orgresearchgate.net

Table 2: NMR Spectroscopic Monitoring of Reductive Coupling of 4,4'-Difluorobenzophenone

| Time (minutes) | Reactant/Intermediate | ³¹P Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Relative Abundance |

|---|---|---|---|---|

| 0 | LiP(TMS)₂ | -303.8 | - | Starting Material |

| 0 | 4,4'-Difluorobenzophenone | - | -106.9 | Starting Material |

| 10 | LiP(TMS)₂ | Consumed | - | Consumed |

| 10 | Phosphaalkene | +291.8 | - | Intermediate |

| 10 | Dimer (1,2-diphosphetane) | -50.6 | - | Intermediate |

| 10 | 4,4'-Difluorobenzophenone | - | -106.9 | ~10% remaining |

| 60 | Phosphaalkene | +291.8 | - | 23% |

Data interpreted from Chemical Science and ResearchGate. rsc.orgresearchgate.net

The resulting 1,2-diphosphetane has a non-planar P₂C₂ cyclic core. rsc.org The final alkene product, in this case, would be tetrakis(4-fluorophenyl)ethylene. This pathway provides high yields, reaching up to 85% for the formation of the tetraaryl alkene from benzophenone. researchgate.net

Friedel-Crafts Acylations and Nucleophilic Additions in Complex Organic Synthesis

While 4,4'-difluorobenzophenone is itself commonly synthesized via a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃), its own reactivity is central to further complex organic syntheses. wikipedia.orggoogle.comgoogleapis.com The compound serves as a key building block, particularly in reactions involving nucleophilic substitution or addition. acs.org

In a notable example of complex synthesis, 4,4'-difluorobenzophenone is used as an activated difluoro monomer. It can react with carbanions derived from bis(α-aminonitrile)s in a nucleophilic substitution reaction. acs.org For instance, the reaction of 4,4'-difluorobenzophenone with the carbanion of p-fluorobenzalaminonitrile, generated using sodium hydride (NaH) in dimethylformamide (DMF), yields a complex difluorotriketone monomer after hydrolysis. acs.org

The reaction proceeds as follows:

A strong base (NaH) deprotonates the α-carbon of the p-fluorobenzalaminonitrile, creating a potent nucleophilic carbanion.

This carbanion attacks the electron-deficient aromatic ring of 4,4'-difluorobenzophenone, displacing one of the fluorine atoms in a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction is performed twice, with two equivalents of the aminonitrile anion reacting with one equivalent of 4,4'-difluorobenzophenone to produce a symmetrical molecule.

Subsequent acid hydrolysis converts the aminonitrile groups into ketone functionalities, yielding the final complex monomer, 4,4'-bis(p-fluorobenzoyl)benzophenone. acs.org

This type of reaction demonstrates the utility of 4,4'-difluorobenzophenone as a core structure for building larger, functionalized molecules, which can then be used in the synthesis of high-performance polymers like poly(arylene ether ketone)s (PAEKs). acs.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 4,4'-Difluorobenzophenone |

| 4-Fluorobenzoyl chloride |

| 4,4'-bis(p-fluorobenzoyl)benzophenone |

| Aluminum chloride |

| Cesium carbonate |

| Dimethylformamide (DMF) |

| Fluorobenzene |

| Indole |

| Lithium bis(trimethylsilyl)phosphide |

| N-Methyl-2-pyrrolidone (NMP) |

| p-Fluorobenzalaminonitrile |

| Poly(arylene ether ketone)s (PAEKs) |

| Potassium carbonate |

| Sodium hydride |

| Sulfolane |

| t-BuOK (Potassium tert-butoxide) |

Polymer Science and Advanced Materials Applications of 4,4 Difluorobenzophenone

Polyether Ether Ketone (PEEK) Synthesis and Structural Engineering

Polyether Ether Ketone (PEEK), a high-performance semi-crystalline thermoplastic, is renowned for its exceptional thermal stability, chemical resistance, and robust mechanical properties. jlu.edu.cnresearchgate.net The synthesis of this polymer relies heavily on the specific chemical architecture of its constituent monomers, with 4,4'-Difluorobenzophenone (B49673) playing a central role in the formation of the PEEK backbone. google.compeekchina.com

4,4'-Difluorobenzophenone, an aromatic ketone with the formula (FC₆H₄)₂CO, serves as a critical electrophilic monomer in the production of PEEK. google.com Its molecular structure is key to the step-growth polymerization process that yields the characteristic poly(aryl ether ketone) backbone. peekchina.com The fluorine atoms on the benzophenone (B1666685) core are highly electronegative, making the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity is the cornerstone of PEEK synthesis, allowing for the formation of the ether linkages that define the polymer's structure. The rigid aromatic rings within the 4,4'-Difluorobenzophenone molecule are directly incorporated into the polymer chain, contributing significantly to the final material's high thermal stability and mechanical strength. researchgate.net

The polymerization process typically involves the reaction of 4,4'-Difluorobenzophenone with the disodium (B8443419) or dipotassium (B57713) salt of hydroquinone (B1673460) (a bisphenol salt). peekchina.comnih.gov In this polycondensation reaction, the bisphenolate acts as the nucleophile, displacing the fluoride (B91410) ions on the 4,4'-Difluorobenzophenone monomer to form the repeating ether-ether-ketone linkages of the PEEK polymer. peekchina.com

The synthesis of high-molecular-weight PEEK is achieved through a nucleophilic aromatic substitution (SɴAr) polymerization. core.ac.uk This process involves the reaction of an activated aromatic dihalide (4,4'-Difluorobenzophenone) with an aromatic diol salt (bisphenolate). The reaction is typically carried out in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures, often approaching 320°C. peekchina.comcore.ac.uk

The optimization of this polymerization hinges on several factors:

Base Selection: A weak base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is used to generate the reactive bisphenolate salt in situ from the hydroquinone. peekchina.comcore.ac.uk The choice of base is critical to prevent side reactions. core.ac.uk

Solvent Choice: The solvent must be stable at high temperatures and capable of dissolving both the monomers and the growing polymer chain. Diphenyl sulfone is a common choice. core.ac.uk Early attempts using solvents like DMSO were less successful as they did not yield high molecular weight polymers due to premature crystallization and insolubility. core.ac.uk

Temperature Control: The reaction temperature must be carefully controlled near the melting point of the resulting polymer to maintain solubility and facilitate the growth of long polymer chains. core.ac.uk

The SɴAr mechanism proceeds via the attack of the phenoxide nucleophile on the carbon atom of the C-F bond, which is activated by the electron-withdrawing ketone group. The fluoride ion is an excellent leaving group, which drives the reaction forward to form the stable aryl ether bond. core.ac.uk

The final properties of PEEK are highly dependent on the purity of the 4,4'-Difluorobenzophenone monomer and the precise control of the monomer stoichiometry during polymerization.

Monomer Purity: The presence of impurities in the 4,4'-Difluorobenzophenone can have a significant impact on the polymerization process and the final polymer architecture. For instance, positional isomers, such as 2,4'-difluorobenzophenone, can act as chain terminators or introduce kinks in the polymer backbone, which can decrease the molecular weight and disrupt the crystalline structure of the polymer. google.comgoogle.com Other impurities, like oxidizing species or nitro compounds, even at trace concentrations, can unexpectedly affect the color, molecular weight distribution, and melt properties of the final PEEK polymer. google.com Therefore, starting with a highly pure 4,4'-Difluorobenzophenone monomer, often with a purity exceeding 99.7%, is essential for producing PEEK with consistent and desirable properties. google.com

Reaction Stoichiometry: As with any step-growth polymerization, achieving a high molecular weight requires a precise 1:1 stoichiometric balance between the nucleophilic (hydroquinone) and electrophilic (4,4'-Difluorobenzophenone) monomers. Any deviation from this ratio will limit the degree of polymerization and result in a lower molecular weight polymer. In practice, a slight excess of the more stable or less volatile monomer, often the 4,4'-Difluorobenzophenone, can be used. This slight stoichiometric imbalance is a method to control the final molecular weight of the polymer, as the excess monomer effectively acts as an end-capping agent, terminating chain growth. google.com

The molecular weight and crystallinity of PEEK are critical parameters that dictate its performance. These can be tailored through careful control of the polymerization process and subsequent thermal processing.

Molecular Weight Control:

Stoichiometric Imbalance: As mentioned, intentionally creating a slight off-balance in the monomer ratio is a primary method for controlling molecular weight. google.com

End-Capping Agents: The introduction of monofunctional reagents can terminate the polymerization reaction at a desired chain length, providing another lever for molecular weight control.

Reaction Time and Temperature: The duration and temperature of the polymerization reaction influence the extent of monomer conversion and, consequently, the final molecular weight.

Crystallinity Control: The degree of crystallinity in PEEK, typically in the range of 30-35% for industrial grades, is crucial for its mechanical properties and chemical resistance. researchgate.netspectrumplastics.com

Molecular Weight: The molecular weight of the PEEK resin itself influences its crystallization behavior. Lower molecular weight grades tend to have higher chain mobility, allowing them to crystallize more readily and at higher temperatures. nd.edulbl.gov Conversely, higher molecular weight PEEK exhibits a decreased rate of crystallization. lbl.gov

Thermal History: The cooling rate from the melt is a dominant factor in determining the final crystallinity. Slow cooling allows more time for the polymer chains to organize into crystalline lamellae, resulting in a higher degree of crystallinity. acs.org Rapid quenching can "freeze" the polymer in a largely amorphous state. spectrumplastics.com

Annealing: Post-processing annealing, which involves holding the material at a temperature between its glass transition temperature (Tg, ~143°C) and melting temperature (Tm, ~343°C), can be used to increase the degree of crystallinity in a controlled manner. spectrumplastics.com

| Property | Typical Value | Influence on Performance |

| Glass Transition Temp (Tg) | ~143 °C | Defines the upper temperature limit for structural applications in the amorphous state. |

| Melting Temperature (Tm) | ~343 °C | Determines the processing temperature and the maximum service temperature in the crystalline state. |

| Degree of Crystallinity | 30 - 40% | Higher crystallinity enhances mechanical strength, stiffness, and chemical resistance. spectrumplastics.com |

Note: The data in this table is interactive and represents typical values for standard PEEK grades.

The exceptional properties of PEEK are a direct consequence of its molecular structure, which is built from monomers like 4,4'-Difluorobenzophenone. The polymer backbone consists of a sequence of rigid aromatic rings (phenylene), semi-flexible ether linkages, and electron-withdrawing ketone groups.

Thermal Stability: The high proportion of strong, stable aromatic rings and ether linkages in the polymer backbone requires a large amount of energy to excite or break, leading to PEEK's high melting point (~343°C) and excellent thermal stability. jlu.edu.cn

Mechanical Properties: The rigid aromatic structure imparts high strength and stiffness to the material. At the same time, the ether linkages provide a degree of flexibility, allowing for chain rotation and contributing to the polymer's toughness and ductility. nd.edu The semi-crystalline nature, with strong intermolecular forces in the crystalline regions, further enhances its mechanical robustness. jlu.edu.cn

Development of Advanced Copolymers and Modified Poly(aryl ether ketone)s (PAEKs)

The fundamental synthesis route for PEEK using 4,4'-Difluorobenzophenone can be adapted to create a wide range of advanced copolymers and modified poly(aryl ether ketone)s (PAEKs) with tailored properties. By introducing different comonomers alongside or in place of the standard monomers, researchers can fine-tune characteristics such as solubility, processability, glass transition temperature, and crystallinity.

For example, copolymerizing 4,4'-Difluorobenzophenone and hydroquinone with other monomers has led to novel materials. The inclusion of isomeric forms of difluorobenzophenone, such as 3,5-difluorobenzophenone (B68835) or 2,4-difluorobenzophenone (B1332400), results in PEEK analogues with altered chain geometry. ohiolink.eduwright.edu This disruption of the polymer chain's regularity can decrease crystallinity and significantly improve solubility in common organic solvents, although it may also lower the material's thermal transition temperatures. ohiolink.eduwright.edu

Similarly, introducing different bisphenol comonomers, such as 4,4'-diphenol or 2,2'-biphenol, can modify the polymer backbone's flexibility and thermal properties. jlu.edu.cngoogle.com Copolymers prepared by reacting 4,4'-Difluorobenzophenone with a mixture of hydroquinone and other functionalized diols, like (4-(40-trifluoromethyl)phenoxyphenyl)hydroquinone, have been shown to decrease crystallinity and dielectric constant while improving solubility. tandfonline.com Another strategy involves using different activated dihalide monomers, such as 1,4-bis(4-fluorobenzoyl) naphthalene (B1677914), in conjunction with 4,4'-Difluorobenzophenone to incorporate naphthalene moieties into the PAEK backbone, which can increase the glass transition temperature. tandfonline.com

These strategies demonstrate the versatility of 4,4'-Difluorobenzophenone as a foundational building block, enabling the creation of a diverse family of PAEK copolymers with a spectrum of properties designed for specific high-performance applications.

| Comonomer(s) with 4,4'-DFBP & HQ | Resulting Polymer | Key Property Modification |

| 3,5-Difluorobenzophenone | PEEK Analogue | Increased solubility, reduced crystallinity. researchgate.net |

| 2,4-Difluorobenzophenone | PEEK Analogue | Amorphous structure, enhanced solubility. wright.edu |

| 4,4'-Diphenol | DPEEK Terpolymer | Higher glass transition temperature than PEEK. jlu.edu.cn |

| 1,4-Bis(4-fluorobenzoyl) naphthalene | PAEK Copolymer | Increased Tg, decreased crystallinity, improved solubility. tandfonline.com |

| (4-(40-CF₃)phenoxyphenyl)hydroquinone | Fluorinated PAEK | Decreased crystallinity, lower dielectric constant, improved solubility. tandfonline.com |

| 2,2'-Biphenol | PEEK-PEoDEK Copolymer | Reduced melting point, good mechanical and dielectric properties. google.com |

Note: The data in this table is interactive. 4,4'-DFBP stands for 4,4'-Difluorobenzophenone and HQ for Hydroquinone.

Design and Synthesis of Novel Copolymers with Tuned Properties

The synthesis of novel copolymers utilizing 4,4'-Difluorobenzophenone is a key strategy for developing advanced materials with tailored properties. This compound serves as a crucial precursor in the production of high-performance polymers, most notably polyetheretherketone (PEEK), a semi-crystalline thermoplastic recognized for its exceptional mechanical and thermal characteristics. nbinno.com The primary application of 4,4'-Difluorobenzophenone is as a monomer in the synthesis of PEEK and other poly(aryl ether ketone) (PAEK) copolymers. nbinno.comwright.edu These polymers are valued in demanding sectors such as aerospace, automotive, and medical industries due to their resistance to high temperatures and chemicals. nbinno.com

The synthesis process generally involves a nucleophilic aromatic substitution reaction. google.com In this process, 4,4'-Difluorobenzophenone reacts with the sodium salts of dihydroxy compounds, such as 1,4-benzenediol (hydroquinone), to form the polymer backbone. nbinno.comgoogle.com The fluorine atoms on the benzophenone ring act as leaving groups during this polycondensation reaction. google.com

Researchers have explored the use of 4,4'-Difluorobenzophenone in creating a variety of copolymers to enhance specific properties like solubility, processability, and thermal stability. nbinno.comwright.edu For instance, by incorporating different dihydroxy comonomers or by using a mixture of difluorobenzophenone isomers, the resulting copolymer's properties can be precisely controlled. wright.eduwright.edu This approach allows for the development of materials with a wide range of characteristics, from highly crystalline to amorphous, catering to specific application needs. wright.edu

Recent studies have focused on creating novel poly(aryl ether ketone) copolymers with high thermal stability, making them suitable for high-performance applications. nbinno.com The purity of 4,4'-Difluorobenzophenone is a critical factor in these syntheses, as impurities can adversely affect the polymerization process and the final properties of the polymer. nbinno.com

Strategies for Introducing Chain Irregularity and Modifying Polymer Crystallization Kinetics

Introducing controlled irregularities into the polymer chain is a sophisticated strategy to modify the crystallization kinetics and, consequently, the physical properties of poly(aryl ether ketones) (PAEKs). One effective method to achieve this is through the incorporation of geometric isomers of 4,4'-Difluorobenzophenone during polymerization. By using a comonomer like 3,5-difluorobenzophenone, which is an isomer of the traditional 4,4'-difluorobenzophenone, researchers can create "m-PEEK" polymers with the same chemical composition as conventional PEEK but with a disrupted chain regularity. researchgate.net

This structural modification has a profound impact on the polymer's thermal and solubility characteristics. For example, at higher ratios of 4,4'-difluorobenzophenone to 3,5-difluorobenzophenone (e.g., 90:10, 85:15, and 80:20), the resulting materials are semi-crystalline and exhibit limited solubility in solvents like N-methyl-pyrrolidinone (NMP). researchgate.net However, as the proportion of the 3,5-isomer increases (e.g., 75:25 and 50:50), the resulting PEEK derivatives become completely amorphous and readily soluble in NMP. researchgate.net This demonstrates that the degree of crystallinity can be tailored by adjusting the monomer ratio. wright.edu

The introduction of chain irregularity also influences the crystallization kinetics. The disruption of the regular polymer chain structure can hinder the packing of polymer chains, leading to a lower degree of crystallinity or even completely amorphous materials. wright.edu This change in crystallinity directly affects the material's mechanical properties, solvent resistance, and processing characteristics. For instance, amorphous polymers are generally more soluble and easier to process than their semi-crystalline counterparts. wright.eduresearchgate.net

The following table summarizes the effect of incorporating 3,5-difluorobenzophenone on the properties of PEEK analogues:

| Ratio of 4,4'-Difluorobenzophenone to 3,5-Difluorobenzophenone | Crystallinity | Solubility in NMP |

| 90:10 | Semi-crystalline | Very limited |

| 85:15 | Semi-crystalline | Very limited |

| 80:20 | Semi-crystalline | Very limited |

| 75:25 | Amorphous | Soluble |

| 50:50 | Amorphous | Soluble |

Ternary Copolymerization Approaches for Diverse Poly(aryl ether ketone) Structures

Ternary copolymerization is a versatile method for creating a diverse range of poly(aryl ether ketone) (PAEK) structures with tailored properties. This approach involves the polycondensation of three or more monomers, allowing for precise control over the final polymer's characteristics. In the context of 4,4'-Difluorobenzophenone, ternary copolymerization has been employed to synthesize novel PAEKs with enhanced thermal stability, solubility, and other desirable features.

One example of this approach is the synthesis of a novel copolymerized poly(aryl ether ketone) (PBCD) containing a nitrogenous heterocyclic polyaromatic ether structure. nih.gov This was achieved through the ternary copolymerization of 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD), 4,4'-Difluorobenzophenone (DFBP), and bisphenol fluorene (B118485) (BHPF). nih.gov The resulting PBCD terpolymer exhibited a high weight-average molecular weight of 169.894 × 10³ kg/mol and a yield of 88.1%. nih.gov Thermogravimetric analysis (TGA) revealed excellent thermal stability, with a 5% weight loss temperature exceeding 500 °C under a nitrogen atmosphere. nih.gov This high thermal stability is a direct result of the incorporation of the rigid heterocyclic and fluorenyl structures into the polymer backbone.

Another study focused on the copolycondensation of hydroquinone, 4,4'-diphenol, and 4,4'-Difluorobenzophenone to prepare a series of terpolymers (DPEEKs). jlu.edu.cn These reactions were carried out at high temperatures (320-350℃) in diphenylsulphone as a solvent. jlu.edu.cn The resulting DPEEKs demonstrated higher glass transition temperatures (Tg) than conventional PEEK, indicating improved high-temperature performance. jlu.edu.cn The mechanical properties of these terpolymers were found to be comparable to those of PEEK. jlu.edu.cn

The following table presents data on the molecular weight and yield of a ternary copolymerized poly(aryl ether ketone):

| Polymer | Number-Average Molecular Weight (Mn) (× 10³ kg/mol ) | Weight-Average Molecular Weight (Mw) (× 10³ kg/mol ) | Molecular Weight Distribution (Mw/Mn) | Yield (%) |

| PBCD | 72.793 | 169.894 | 2.334 | 88.1 |

Synthesis of Soluble Aromatic Polyetheretherketones through Monomer Modification

A significant challenge associated with high-performance aromatic polyetheretherketones (PEEK) is their limited solubility in common organic solvents, which complicates their processing. wright.edusysrevpharm.org A primary strategy to overcome this limitation is the modification of the polymer structure by incorporating monomers that disrupt the chain regularity and crystallinity.

One approach involves replacing a portion of the standard 4,4'-Difluorobenzophenone with its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, during the polycondensation reaction with hydroquinone. wright.eduohiolink.edu The introduction of these isomers leads to "kinks" in the polymer chain, which hinders the efficient packing of the chains and reduces crystallinity. As the percentage of the isomeric difluorobenzophenone increases, the solubility of the resulting copolymers in common organic solvents also increases. wright.eduohiolink.edu For instance, homopolymers made with 3,5-difluorobenzophenone or 2,4-difluorobenzophenone are soluble in many common organic solvents, whereas the solubility of the copolymers decreases as the proportion of 4,4'-Difluorobenzophenone is raised. wright.eduohiolink.edu

Another strategy to enhance solubility is to synthesize oligo ketones of varying lengths from monomers like 4,4'-dichlorobenzophenone (B107185) and a bisphenol, which are then used in a subsequent acceptor-catalytic polycondensation. sysrevpharm.org This method allows for the creation of polyetheretherketones that are soluble in solvents such as dichloroethane, chloroform, and tetrachloroethane. sysrevpharm.org The molecular weights of these soluble polymers typically range from 40,000 to 50,000 g/mol . sysrevpharm.org

The table below illustrates the effect of copolymer composition on the solubility of PEEK analogues:

| Copolymer Composition (% 4,4'-DFBP) | Solubility in Common Organic Solvents |

| Decreasing percentage | Increasing solubility |

Reactivity Ratio Controlled Polycondensation as a Route to Functionalized Poly(arylene ether)s

Reactivity ratio controlled polycondensation is a sophisticated synthetic strategy that allows for the precise placement of functional groups along a polymer backbone. This technique is particularly useful for creating functionalized poly(arylene ether)s with tailored properties. By carefully selecting comonomers with different reactivities, it is possible to control the sequence of monomer incorporation and thus the final polymer architecture.

This approach has been successfully applied to the synthesis of functionalized poly(ether ether ketone) analogs. For example, by controlling the reactivity ratios of the monomers, researchers can introduce specific functionalities into the PEEK structure. This method provides a powerful tool for designing advanced materials with customized chemical and physical properties for a wide range of applications.

Preparation of Vinyl-Terminated and Silicon-Containing Polyketones

The functionalization of polyketone backbones, particularly with reactive end groups, opens up possibilities for further chemical modifications and the creation of advanced materials with unique properties. One such approach involves the preparation of vinyl-terminated polyketones, which can serve as precursors for a variety of subsequent reactions, including the introduction of silicon-containing moieties.

The synthesis of vinyl-terminated polyketones can be achieved through a multi-step process. Initially, a 4-fluorobenzoylphenyl ketone-terminated polymer is prepared by reacting an excess of 4,4'-Difluorobenzophenone with a bisphenol, such as bisphenol A, in the presence of potassium carbonate in N,N-dimethylacetamide at 160 °C. researchgate.net The resulting polymer is then reacted with 4-hydroxystyrene to introduce vinyl end groups. researchgate.net

These vinyl-terminated polyketones can be further modified to create silicon-containing polymers through hydrosilation. researchgate.net This reaction involves the addition of H-functional silanes or siloxanes across the vinyl double bonds, typically catalyzed by a rhodium complex. researchgate.net The resulting silicon-containing polyketones exhibit modified thermal and mechanical properties compared to their non-siliconated precursors. For instance, the introduction of silicon can lead to lower glass transition temperatures and enhanced thermal oxidative stability. researchgate.net

Comparative Studies of PEEK Analogues Utilizing Isomeric Difluorobenzophenones

Comparative studies of poly(ether ether ketone) (PEEK) analogues synthesized using isomeric difluorobenzophenones provide valuable insights into the structure-property relationships of these high-performance polymers. By replacing the conventional 4,4'-Difluorobenzophenone with its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, researchers can systematically alter the polymer's architecture and observe the resulting changes in its thermal, mechanical, and solubility characteristics. wright.eduohiolink.edu

When 3,5-difluorobenzophenone is used as a comonomer with 4,4'-Difluorobenzophenone and hydroquinone, the resulting PEEK analogues exhibit a range of properties depending on the monomer ratio. wright.eduohiolink.edu These polymers have been characterized by various analytical techniques, including NMR spectroscopy, size exclusion chromatography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). wright.eduohiolink.edu The weight-averaged molecular weights (Mw) of these polymers have been found to be between 7,500 and 83,000 Da, with dispersity values (Ð) ranging from 2.5 to 2.9. wright.eduohiolink.edu

Thermal analysis reveals that the 5% weight loss temperatures (Td 5%) for the 3,5-difluorobenzophenone-containing polymers are between 330 and 500°C. wright.eduohiolink.edu The glass transition temperatures (Tg) for these systems are in the range of 86 to 129°C. wright.eduohiolink.edu The homopolymer of 3,5-difluorobenzophenone and certain copolymers display crystallization temperatures (Tc) between 156 and 210°C and melting temperatures (Tm) between 252 and 254°C. wright.eduohiolink.edu

In contrast, the use of 2,4-difluorobenzophenone leads to completely new PEEK analogues. wright.eduohiolink.edu The homopolymer derived from 2,4-difluorobenzophenone is completely amorphous. wright.eduohiolink.edu The glass transition temperatures for the 2,4-difluorobenzophenone-based polymers range from 113 to 152°C. ohiolink.edu For copolymers containing 35% or less of the 2,4-isomer, crystallization temperatures are observed between 220 and 230°C, with melting temperatures ranging from 280 to 320°C. ohiolink.edu These studies demonstrate that the choice of difluorobenzophenone isomer significantly influences the crystallinity, thermal properties, and solubility of the resulting PEEK analogues. wright.eduohiolink.edu

The following table provides a comparative overview of the thermal properties of PEEK analogues synthesized with different difluorobenzophenone isomers:

| Isomer Used | Tg (°C) | Tc (°C) | Tm (°C) | Td 5% (°C) |

| 3,5-Difluorobenzophenone | 86 - 129 | 156 - 210 | 252 - 254 | 330 - 500 |

| 2,4-Difluorobenzophenone | 113 - 152 | 220 - 230 (for copolymers with ≤35% 2,4-isomer) | 280 - 320 (for copolymers with ≤35% 2,4-isomer) | Not specified |

High-Performance Polymer Systems Beyond PEEK

4,4-Difluorobenzophenone is a key monomer in the synthesis of various high-performance polymers, most notably Poly(ether ether ketone) (PEEK). Its integration into the polymer backbone imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. These properties make polymers derived from this compound suitable for a wide range of demanding applications.

The incorporation of this compound into polymer backbones is fundamental to the production of high-performance materials used in carbon fiber coatings and cable insulation. wikipedia.org As a primary precursor to PEEK, this chemical compound is integral to creating polymers with the necessary resilience for these demanding applications. wikipedia.org PEEK's inherent resistance to chemical attack and extreme temperatures makes it an ideal choice for protecting carbon fibers in composite materials and for insulating electrical cables in harsh environments. wikipedia.org

The properties of PEEK that make it suitable for these applications include:

High Continuous Operating Temperature: PEEK can be used continuously at temperatures up to 260°C.

Excellent Abrasion Resistance: This ensures the longevity of coatings and insulation, even in abrasive environments.

High Dielectric Strength: PEEK is an excellent electrical insulator, with a dielectric strength of around 17-24 kV/mm, making it suitable for high-voltage applications. dxtseals.com

Chemical Resistance: PEEK is resistant to a wide range of chemicals, which is crucial for applications in the oil and gas, automotive, and aerospace industries. polyfluor.nl

These characteristics, directly attributable to the stable aromatic structure provided by the this compound monomer, make PEEK-based materials a reliable choice for protecting critical components. wikipedia.orgpolyfluor.nl

Polymers synthesized from this compound are also at the forefront of research in membrane science for gas separation. The semi-crystalline nature of PEEK, for instance, provides a robust matrix for creating selective membranes. Research has shown that the performance of these membranes can be significantly enhanced through various modification techniques.

One area of investigation involves the sulfonation of PEEK to create sulfonated PEEK (sPEEK) membranes. The introduction of sulfonic acid groups can be controlled to adjust the membrane's properties, influencing factors like proton conductivity and ion permeability. Furthermore, the blending of sPEEK with other polymers, such as poly(etherimide) (PEI), and the incorporation of nanomaterials like multi-walled carbon nanotubes (MWCNTs), have been explored to improve gas separation performance, particularly for O₂/N₂ separation. researchgate.net

UV-crosslinking is another technique used to enhance the gas transport properties of poly(ether ether ketone) membranes derived from difluorobenzophenone. This process can improve the molecular-sieving characteristics of the membranes, leading to better selectivity for certain gas pairs.

| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| PEEK | O₂/N₂ | ~0.3 | ~4.5 | researchgate.net |

| sPEEK/PEI blend | O₂/N₂ | - | - | researchgate.net |

| T(p-OCH₃)PPCoCl/Pebax-2533 | O₂/N₂ | 12.2 | 7.6 | nih.gov |

The biocompatibility and mechanical properties of PEEK, synthesized from this compound, make it a valuable material for orthopedic and biomedical devices. nih.govnih.gov PEEK's elastic modulus is similar to that of human bone, which helps to reduce stress shielding and promote better load transfer, leading to improved patient outcomes. However, the bio-inertness of PEEK can hinder its integration with bone tissue (osseointegration).

To address this, extensive research has been conducted on surface modification techniques to enhance the bioactivity of PEEK implants. nih.govjst.go.jp These modifications aim to create a more favorable surface for cell attachment, proliferation, and differentiation.

| Surface Modification Technique | Description | Outcome | Reference(s) |

| Sulfonation | Treatment with concentrated sulfuric acid to introduce sulfonate groups, increasing surface energy and wettability. | Enhanced cell adhesion and proliferation. | nih.govmdpi.com |

| Plasma Treatment | Use of plasma to alter the surface chemistry and topography, increasing hydrophilicity and creating a rougher surface for cell attachment. | Improved cell attachment and osseointegration. | nih.gov |

| Hydroxyapatite (HA) Coating | Application of a layer of hydroxyapatite, the main mineral component of bone, to the PEEK surface. | Promotes bone growth and direct bonding with the implant. | nih.gov |

| Titanium Coating | Deposition of a thin layer of titanium onto the PEEK surface to leverage titanium's known biocompatibility and osseointegration capabilities. | Enhanced bone-implant contact and integration. | nih.gov |

| Polydopamine (PDA) Coating | A versatile coating that can be applied to a variety of substrates, improving hydrophilicity and providing a platform for further functionalization. | In vitro studies showed a twofold increase in cell proliferation compared to uncoated PEEK. | nih.govresearchgate.net |

These surface modifications are crucial for improving the clinical performance of PEEK-based orthopedic and biomedical devices, leading to better long-term stability and patient satisfaction. jst.go.jp

The robust chemical nature of high-performance polymers like PEEK, derived from this compound, makes them difficult to recycle using traditional methods. Vitrimerization is an emerging technology that offers a potential solution for the chemical recycling of these thermoset polymers. researchgate.netnih.govnih.gov

Vitrimers are a class of polymers that contain dynamic covalent bonds, which can rearrange upon heating, allowing the material to be reprocessed and reshaped like a thermoplastic while retaining the mechanical properties of a thermoset. kinampark.com The concept of "vitrimerization" involves introducing a catalyst into an existing thermoset network to enable these dynamic bond exchanges, thereby transforming a previously unrecyclable material into a reprocessable one. nih.govbohrium.com

While research on the direct vitrimerization of PEEK is still in its early stages, the principles have been successfully applied to other thermosets like polyurethane and epoxy networks. nih.gov This suggests a promising avenue for the chemical recycling of PEEK and other poly(aryl ether ketone)s.

Furthermore, a recent breakthrough has demonstrated a depolymerization method for PEEK that breaks it down into its constituent monomers at a relatively low temperature of 150°C using organic sulfur compounds and a base. jst.go.jp This process achieves high yields of the monomers, which can then be used to synthesize new polymers, paving the way for a circular economy for these high-performance materials. jst.go.jp This depolymerization technology can also be applied to carbon fiber-reinforced PEEK composites, allowing for the recovery of both the polymer and the carbon fibers. jst.go.jp

Benzophenone and its derivatives, including this compound, are well-known Type II photoinitiators used in UV-curable polymer systems. researchgate.netlongchangchemical.com In this role, they initiate the polymerization of monomers and oligomers upon exposure to UV light.

The mechanism of a Type II photoinitiator involves a bimolecular reaction. Upon absorbing UV radiation, the benzophenone molecule is promoted to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or a thiol. This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylaminyl radical from the co-initiator. The alkylaminyl radical is the primary species that initiates the free-radical polymerization of, for example, acrylate (B77674) monomers.

The efficiency of a photoinitiator is dependent on its UV absorption characteristics. Benzophenone exhibits a strong absorption in the UVC region, with a peak absorption wavelength of around 254 nm. polymerinnovationblog.com While specific spectral data for this compound was not found in the search results, its structural similarity to benzophenone suggests it would have a similar UV absorption profile.

The photopolymerization kinetics and the final properties of the cured material are influenced by several factors, including the type and concentration of the photoinitiator, the UV light intensity, and the thickness of the coating. dxtseals.comnih.gov Studies on benzophenone-based polymeric photoinitiators have shown that they can have higher photoinitiating efficiency compared to benzophenone itself. researchgate.net

| Photoinitiator System | Key Feature | Application | Reference |

| Benzophenone (Type II) | Requires a co-initiator for hydrogen abstraction. | UV curing of coatings, inks, and adhesives. | researchgate.netlongchangchemical.com |

| 4,4′-bis(N,N-diethylamino)benzophenone (DEABP) | Contains both ketone and amine functionalities, acting as a complete initiating system. | Polymerization of dimethacrylate resins in thick sections. | researchgate.net |

| Benzophenone-based polymeric photoinitiators | Can exhibit higher photoinitiating efficiency than monomeric benzophenone. | UV curing of coatings. | researchgate.net |

Derivatization Strategies and Broader Synthetic Utility of 4,4 Difluorobenzophenone

Synthesis of Fluorinated Benzhydrol Derivatives and Their Intermediacy

A significant derivatization pathway for 4,4'-Difluorobenzophenone (B49673) involves its reduction to the corresponding alcohol, bis(4-fluorophenyl)methanol, also known as 4,4'-Difluorobenzhydrol. This fluorinated benzhydrol serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical field. ossila.commdpi.com